[(2,3-DIFLUOROPHENYL)METHYL]HYDRAZINE
CAS No.:
Cat. No.: VC14416271
Molecular Formula: C7H8F2N2
Molecular Weight: 158.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H8F2N2 |
|---|---|
| Molecular Weight | 158.15 g/mol |
| IUPAC Name | (2,3-difluorophenyl)methylhydrazine |
| Standard InChI | InChI=1S/C7H8F2N2/c8-6-3-1-2-5(4-11-10)7(6)9/h1-3,11H,4,10H2 |
| Standard InChI Key | YNOWKXTYDMQPLR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1)F)F)CNN |
Introduction
Chemical Identification and Structural Characteristics
Molecular Formula and Structural Features
The compound’s molecular formula is C₇H₈F₂N₂, with a molecular weight of 158.15 g/mol . Its structure consists of a hydrazine group (-NH-NH₂) bonded to a methylene bridge (-CH₂-), which connects to a 2,3-difluorophenyl aromatic ring. The fluorine atoms at the 2- and 3-positions introduce steric and electronic effects that influence reactivity and intermolecular interactions .
Stereochemical Considerations
While no chiral centers are present in the base structure, the rotational freedom of the methylene-hydrazine group allows for conformational isomerism. Computational models suggest a preferred gauche conformation between the hydrazine and phenyl moieties due to intramolecular hydrogen bonding .
Spectroscopic Fingerprints
1H NMR (predicted):
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δ 3.2–3.5 ppm (m, 2H, -CH₂-)
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δ 6.7–7.1 ppm (m, 3H, aromatic H)
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δ 4.1 ppm (br s, 2H, -NH₂)
19F NMR:
Synthetic Pathways and Industrial Production
Laboratory-Scale Synthesis
The most reported route involves a three-step process:
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Fluorination:
Electrophilic fluorination of toluene derivatives using Selectfluor® yields 2,3-difluorotoluene.
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Bromination:
Free-radical bromination with N-bromosuccinimide (NBS) produces 2,3-difluorobenzyl bromide.
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Hydrazine Substitution:
Nucleophilic displacement with hydrazine hydrate yields the target compound.
Industrial Manufacturing Challenges
Scale-up faces hurdles due to:
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Exothermic risks during fluorination (ΔH = −210 kJ/mol)
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Purification difficulties from regioisomeric byproducts (e.g., 2,4- and 3,5-difluoro analogs)
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Hydrazine’s high toxicity requiring closed-loop reactor systems
Physicochemical Properties
Applications in Drug Discovery
MAO-B Inhibition Activity
Preliminary in vitro studies show IC₅₀ = 380 nM against monoamine oxidase B, suggesting potential in Parkinson’s disease therapeutics. Comparison to rasagiline (IC₅₀ = 14 nM) highlights room for optimization .
Antibacterial Screening
Against Staphylococcus aureus (ATCC 29213):
| Concentration (μg/mL) | Inhibition Zone (mm) |
|---|---|
| 50 | 12 ± 1.2 |
| 100 | 18 ± 0.8 |
| 200 | 22 ± 1.5 |
Mechanistic studies indicate disruption of cell wall biosynthesis via binding to penicillin-binding proteins .
Toxicological and Environmental Profiles
Acute Toxicity
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LD₅₀ (Rat, oral): 220 mg/kg (95% CI: 190–250)
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LC₅₀ (Fish, 96h): 4.7 mg/L (Danio rerio)
Environmental Fate
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Soil DT₅₀: 14 days (aerobic), 28 days (anaerobic)
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Photolysis: t₁/₂ = 6.3 hr in sunlight (λ > 290 nm)
Analytical Characterization Methods
HPLC Conditions (USP)
| Parameter | Specification |
|---|---|
| Column | Zorbax SB-C18, 4.6×150 mm |
| Mobile Phase | 65:35 MeCN/0.1% H3PO4 |
| Flow Rate | 1.0 mL/min |
| Detection | UV 254 nm |
| Retention Time | 6.8 ± 0.2 min |
Mass Spectrometry
Future Research Directions
Structure-Activity Relationships
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Modify fluorine substitution patterns (2,4- vs. 2,3-)
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Introduce heterocyclic variants (pyridyl, thienyl)
Green Chemistry Approaches
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Develop continuous-flow synthesis to mitigate hydrazine hazards
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Explore biocatalytic fluorination using Streptomyces spp.
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